N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
CAS No.: 476443-14-8
VCID: VC7137318
Molecular Formula: C27H38N4OS
Molecular Weight: 466.69
* For research use only. Not for human or veterinary use.
![N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide - 476443-14-8](/images/structure/VC7137318.png)
Description |
N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound with a unique molecular structure. It combines several functional groups, including a triazole ring, an adamantane moiety, and a carboxamide group. This compound is identified by the CAS number 476443-14-8 and has a molecular formula of C27H38N4OS, with a molecular weight of approximately 466.7 g/mol . Synthesis and PreparationThe synthesis of N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
The process requires specific catalysts and solvents to ensure high yield and purity. Industrial production may utilize large-scale synthesis techniques, such as continuous flow reactors, to optimize efficiency and minimize costs. Scientific Research ApplicationsN-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several potential applications:
Mechanism of ActionThe mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity to achieve desired biological effects. The unique combination of functional groups may confer specific biological activities not found in similar compounds. Comparison with Similar Compounds |
---|---|
CAS No. | 476443-14-8 |
Product Name | N-{[5-(butan-2-ylsulfanyl)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide |
Molecular Formula | C27H38N4OS |
Molecular Weight | 466.69 |
IUPAC Name | N-[[5-butan-2-ylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Standard InChI | InChI=1S/C27H38N4OS/c1-5-18(4)33-26-30-29-23(31(26)24-17(3)8-7-9-22(24)6-2)16-28-25(32)27-13-19-10-20(14-27)12-21(11-19)15-27/h7-9,18-21H,5-6,10-16H2,1-4H3,(H,28,32) |
Standard InChIKey | UMDGNDUWZAVRCW-UHFFFAOYSA-N |
SMILES | CCC1=CC=CC(=C1N2C(=NN=C2SC(C)CC)CNC(=O)C34CC5CC(C3)CC(C5)C4)C |
Solubility | not available |
PubChem Compound | 4102846 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume